Cas no 10495-37-1 (8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione)
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benz[de]isoquinoline-1,3(2H)-dione,6-amino-2-phenyl-
- 6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-amino-2-phenylbenzo[de]isoquinoline-1,3-dione
- 6-Amino-2-phenyl-benzo[de]isoquinoline-1,3-dione
- 8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
- 10495-37-1
- EU-0067546
- cid_202512
- BRN 0267898
- NCGC00245139-01
- CS-0325363
- 6-azanyl-2-phenyl-benzo[de]isoquinoline-1,3-dione
- MLS000856384
- 5-22-13-00321 (Beilstein Handbook Reference)
- PD148421
- SMR000279329
- Oprea1_214110
- AB00089004-01
- 4-Amino-N-phenylnaphthalimide
- DFP 2
- HMS2674J24
- AKOS000592374
- DTXSID10146867
- Oprea1_775534
- VU0119426-3
- SR-01000389301
- 6-Amino-2-phenyl-1H-benz(de)isoquinoline-1,3(2H)-dione
- SR-01000389301-1
- F0266-1712
- SCHEMBL2482279
- Naphthalimide, 4-amino-N-phenyl-
- 6-amino-2-phenyl-benzo[de]isoquinoline-1,3-quinone
- BDBM51165
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl-
- CHEMBL1413510
- HMS1607N06
-
- MDL: MFCD00227028
- Inchi: 1S/C18H12N2O2/c19-15-10-9-14-16-12(15)7-4-8-13(16)17(21)20(18(14)22)11-5-2-1-3-6-11/h1-10H,19H2
- InChI Key: HRQSPGSEYDLAIM-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC(=C3C=CC=C(C(N1C1C=CC=CC=1)=O)C=23)N
Computed Properties
- Exact Mass: 288.08996
- Monoisotopic Mass: 288.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 63.4Ų
Experimental Properties
- Density: 1.419
- Boiling Point: 568.1°C at 760 mmHg
- Flash Point: 297.4°C
- Refractive Index: 1.766
- PSA: 63.4
- LogP: 3.10530
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A296035-250mg |
6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione |
10495-37-1 | 250mg |
$ 280.00 | 2022-03-28 | ||
| TRC | A296035-500mg |
6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione |
10495-37-1 | 500mg |
$ 465.00 | 2022-03-28 | ||
| TRC | A296035-1000mg |
6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione |
10495-37-1 | 1g |
$ 745.00 | 2022-03-28 | ||
| Life Chemicals | F0266-1712-2μmol |
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
10495-37-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0266-1712-5μmol |
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
10495-37-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0266-1712-10μmol |
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
10495-37-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0266-1712-20μmol |
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
10495-37-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0266-1712-1mg |
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
10495-37-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0266-1712-2mg |
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
10495-37-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0266-1712-3mg |
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
10495-37-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione Suppliers
8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 8-amino-3-phenyl-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Chemical Profile of 8-amino-3-phenyl-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione (CAS No. 10495-37-1)
8-amino-3-phenyl-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a structurally complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique bicyclic framework and functional groups. The compound belongs to the class of azatricyclic molecules, which are known for their diverse biological activities and potential applications in drug discovery. The presence of both amino and phenyl substituents, along with the intricate tricyclic system, makes this molecule a promising candidate for further investigation.
The chemical structure of 8-amino-3-phenyl-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione features a fused tricyclic system composed of three rings: a cycloheptane ring, a cyclopentane ring, and a cyclohexane ring. The azatricyclic core introduces nitrogen into the system, which can participate in various chemical reactions and interactions with biological targets. The compound also contains a phenyl group at the 3-position and an amino group at the 8-position, which are key functional moieties that contribute to its pharmacological properties.
Recent studies have highlighted the importance of azatricyclic compounds in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic profiles. The structural complexity of 8-amino-3-phenyl-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione suggests that it may interact with multiple biological targets simultaneously, potentially leading to synergistic effects in therapeutic applications.
In terms of synthetic chemistry, the preparation of 8-amino-3-phenyl-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the formation of the tricyclic core through cyclization reactions followed by functionalization at specific positions using appropriate protecting groups and coupling strategies. The introduction of the amino and phenyl groups is critical and often requires careful optimization to ensure high yield and purity.
The pharmacological potential of 8-amino-3-phenyl-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has been explored in several preclinical studies aimed at identifying novel therapeutic agents. Initial research suggests that this compound may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways and cancer progression. The nitrogen-containing heterocycle is particularly interesting as it can serve as a hydrogen bond acceptor or participate in metal coordination interactions with biological targets.
The presence of the phenyl group in 8-amino-3-phenyl-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione also contributes to its pharmacological profile by enhancing lipophilicity and improving membrane permeability. This feature is crucial for drug candidates that need to cross biological barriers efficiently to reach their intended targets within the body.
Advances in computational chemistry have enabled researchers to predict the binding modes of 8-amino-3-phenyl-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione to various biological targets using molecular docking simulations and quantum mechanical calculations. These computational studies have provided valuable insights into how the compound interacts with proteins and nucleic acids at the molecular level.
In conclusion,8-amino ̃ ̃ ̃ ̃ ̃ ̃ phenyl ̃ ̃ ̃ ̃ ̃ ̃ - ̃ tri ̃ cyclic ̃ [ ⁇ ⁇ ⁇ .⁵⁰⁵¹³]trideca ⁇ (¹²) ,⁵⁷⁹⁹ (¹³) ,¹⁰ - pentaene -² ,⁴ - dione (CAS No .10495 -37 -¹ ) represents a structurally fascinating molecule with significant potential in medicinal chemistry . Its unique tricyclic framework , combined with functional groups such as amino and phenyl , makes it an attractive scaffold for developing novel therapeutic agents . Further research is warranted to fully elucidate its biological activities and explore its potential applications in drug discovery .
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